- Photokinetics of two novel photochromic diarylethenes derived from benzothiophene, International Journal of Chemical Kinetics, 2012, 44(11), 736-744
Cas no 90560-10-4 (6-methoxy-1-benzothiophene)
6-methoxy-1-benzothiophene structure
Product Name:6-methoxy-1-benzothiophene
CAS 번호:90560-10-4
MF:C9H8OS
메가와트:164.224221229553
MDL:MFCD13181215
CID:788609
PubChem ID:13634237
Update Time:2024-10-26
6-methoxy-1-benzothiophene 화학적 및 물리적 성질
이름 및 식별자
-
- 6-Methoxybenzo[b]thiophene
- 6-Methoxy-1-benzothiophene
- 6-Methoxybenzo(b)thiophene
- BENZO[B]THIOPHENE, 6-METHOXY-
- 6-methoxy-benzo[b]thiophene
- Benzo[b]thiophene,6-methoxy-
- AK109893
- zlchem 184
- 6-Methoxybenzothiophene
- 6-Methoxy-benzothiophene
- 6-methoxybenzo[b]-thiophene
- 6-Methoxy -benzo[b]thiophene
- 1-benzothien-6-yl methyl ether
- 6-(methyloxy)-1-benzothiophene
- ZLB0175
- WGDVDMKNSDCNGB-UHFFFAOYSA-N
- BCP31108
- CM0075
- 5075AC
- A
- 6-Methoxybenzo[b]thiophene (ACI)
- 6-Methoxythianaphthene
- SY122383
- DB-032186
- CS-B0373
- SCHEMBL155194
- SB22884
- 6-Methoxy-1-benzothiophene;Benzo[b]thiophene, 6-methoxy-
- DTXSID70545514
- 90560-10-4
- MFCD13181215
- GS-6187
- AKOS016009085
- 6-methoxy-1-benzothiophene
-
- MDL: MFCD13181215
- 인치: 1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3
- InChIKey: WGDVDMKNSDCNGB-UHFFFAOYSA-N
- 미소: O(C)C1C=C2C(C=CS2)=CC=1
계산된 속성
- 정밀분자량: 164.02958605g/mol
- 동위원소 질량: 164.02958605g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 1
- 복잡도: 138
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 37.5
- 소수점 매개변수 계산 참조값(XlogP): 2.9
실험적 성질
- 비등점: 268.874°C at 760 mmHg
6-methoxy-1-benzothiophene 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H332-H335
- 경고성 성명: P261-P280-P305+P351+P338
- 저장 조건:Keep in dark place,Sealed in dry,2-8°C
6-methoxy-1-benzothiophene 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004709-1g |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 95% | 1g |
$248.40 | 2023-08-31 | |
| Alichem | A169004709-5g |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 95% | 5g |
$710.70 | 2023-08-31 | |
| Chemenu | CM158349-100mg |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 95%+ | 100mg |
$49 | 2021-06-16 | |
| Chemenu | CM158349-250mg |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 95%+ | 250mg |
$82 | 2021-06-16 | |
| Chemenu | CM158349-1g |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 95%+ | 1g |
$173 | 2021-06-16 | |
| Matrix Scientific | 153862-1g |
6-Methoxybenzo[b]thiophene, 95% |
90560-10-4 | 95% | 1g |
$315.00 | 2023-09-05 | |
| Matrix Scientific | 153862-5g |
6-Methoxybenzo[b]thiophene, 95% |
90560-10-4 | 95% | 5g |
$885.00 | 2023-09-05 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1150-25g |
6-methoxybenzo[b]thiophene |
90560-10-4 | 95% | 25g |
$2200 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB170-100mg |
6-methoxy-1-benzothiophene |
90560-10-4 | 98% | 100mg |
514CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB170-250mg |
6-methoxy-1-benzothiophene |
90560-10-4 | 98% | 250mg |
1061CNY | 2021-05-08 |
6-methoxy-1-benzothiophene 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
참조
합성 방법 2
반응 조건
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Methanol , Dimethylformamide ; 5 h, 110 °C
참조
- Enantioselective Hydroarylation or Hydroalkenylation of Benzo[b]thiophene 1,1-Dioxides with Organoboranes, Organic Letters, 2021, 23(3), 896-901
합성 방법 3
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
참조
- Ring opening/closure reactions of novel diheteroarylethenes derivatives. Solvent effects, Journal of Physical Organic Chemistry, 2012, 25(11), 925-932
합성 방법 4
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone
1.2 Solvents: Chlorobenzene
1.2 Solvents: Chlorobenzene
참조
- Dibasic benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 4. SAR studies on the conformationally restricted C3-side chain of hydroxybenzo[B]thiophenes, Bioorganic & Medicinal Chemistry Letters, 1999, 9(5), 759-764
합성 방법 5
반응 조건
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
참조
- Full Color Light Responsive Diarylethene Inks for Reusable Paper, Advanced Functional Materials, 2016, 26(29), 5230-5238
합성 방법 6
반응 조건
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 -
1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.4 Reagents: Sodium borohydride Solvents: Methanol
1.2 -
1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.4 Reagents: Sodium borohydride Solvents: Methanol
참조
- Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles, ARKIVOC (Gainesville, 2003, (9), 158-173
합성 방법 7
반응 조건
1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Methanol ; 1 h, reflux; 12 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
참조
- Application of directed metalation in synthesis. Part 4: Expedient synthesis of substituted benzo[b]thiophene and naphthothiophene, Tetrahedron, 2003, 59(26), 4767-4774
합성 방법 8
반응 조건
1.1 Solvents: Chlorobenzene ; overnight, reflux; reflux → rt
참조
- Discovery of Potent Irreversible Pan-Fibroblast Growth Factor Receptor (FGFR) Inhibitors, Journal of Medicinal Chemistry, 2018, 61(20), 9085-9104
합성 방법 9
반응 조건
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 25 - 30 °C
참조
- Synthesis Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C-H Activation Strategy, Organic Process Research & Development, 2020, 24(8), 1405-1419
합성 방법 10
반응 조건
1.1 Catalysts: Copper bromide (CuBr) Solvents: Methanol , Dimethylformamide ; 7 h, 110 °C
참조
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
합성 방법 11
반응 조건
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt
참조
- Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents, Bioorganic Chemistry, 2021, 112,
6-methoxy-1-benzothiophene Raw materials
- 6-bromo-1-benzothiophene
- Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-
- 2-Bromo-1,1-diethoxyethane
- 3-Methoxybenzenethiol
- 6-methoxybenzo[b]thiophen-3(2h)-one
- Benzamide,N,N-diethyl-4-methoxy-
6-methoxy-1-benzothiophene Preparation Products
6-methoxy-1-benzothiophene 공급 업체
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:90560-10-4)6-甲氧基苯并噻吩
주문 번호:LE26842878
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:59
가격 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
골드 회원
(CAS:90560-10-4)6-methoxy-1-benzothiophene
주문 번호:A852650
인벤토리 상태:in Stock
재다:5g/25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:41
가격 ($):438.0/1534.0
Email:sales@amadischem.com
6-methoxy-1-benzothiophene 관련 문헌
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
90560-10-4 (6-methoxy-1-benzothiophene) 관련 제품
- 22546-89-0(Benzo[b]thiophene-3-ol, 6-methoxy-)
- 20532-30-3(5-Methoxy-1-benzothiophene)
- 96802-92-5(5-methoxy-Benzo[b]thiophene-6-ol)
- 69747-77-9(Dibenzothiophene-3-ol)
- 91715-47-8(Benzo[b]thiophene, 5,6-dimethoxy-)
- 3781-90-6(4-methoxy-1-benzothiophene)
- 26018-78-0(Benzo[b]thiophene,6-ethoxy-)
- 103204-79-1(4,5-dimethoxy-1-benzothiophene)
- 346592-25-4(4,6-Dimethoxybenzo[b]thiophene)
- 1121585-31-6(4-phenoxybenzo[b]thiophene)